molecular formula C20H24O4 B033027 rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol CAS No. 130008-79-6

rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol

Cat. No.: B033027
CAS No.: 130008-79-6
M. Wt: 328.4 g/mol
InChI Key: QDDILOVMGWUNGD-ZIAGYGMSSA-N
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Description

rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol: is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a benzodioxole moiety, a dimethylbutyl group, and a methoxyphenol group, which contribute to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.

    Attachment of the Dimethylbutyl Group: The next step is the alkylation of the benzodioxole ring with a suitable dimethylbutyl halide under basic conditions.

    Introduction of the Methoxyphenol Group: Finally, the methoxyphenol group is introduced through a Friedel-Crafts alkylation reaction using methoxybenzene and an appropriate electrophile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Various substituted phenols and ethers.

Scientific Research Applications

Chemistry

In chemistry, rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential antioxidant properties. The presence of the phenolic group allows it to scavenge free radicals, making it a candidate for developing new antioxidant therapies.

Medicine

In medicine, this compound is investigated for its anti-inflammatory and anticancer activities. Its ability to modulate various biological pathways makes it a promising lead compound for drug development.

Industry

In the industrial sector, this compound is used as an additive in polymers and coatings to enhance their stability and durability. Its antioxidant properties help in preventing the degradation of materials.

Mechanism of Action

The mechanism of action of rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol involves its interaction with various molecular targets. The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby exerting its antioxidant effect. Additionally, the compound can inhibit enzymes involved in inflammatory pathways, reducing inflammation and potentially exerting anticancer effects by inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-methoxybenzaldehyde: Known for its antioxidant properties.

    2,3-Dimethyl-1,4-benzoquinone: Used in organic synthesis and as an oxidizing agent.

    1,3-Benzodioxole-5-carboxylic acid: Studied for its biological activities.

Uniqueness

rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol stands out due to its combined structural features, which confer unique chemical reactivity and biological activity

Properties

IUPAC Name

4-[(2R,3R)-4-(1,3-benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O4/c1-13(8-15-4-6-17(21)19(10-15)22-3)14(2)9-16-5-7-18-20(11-16)24-12-23-18/h4-7,10-11,13-14,21H,8-9,12H2,1-3H3/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDILOVMGWUNGD-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCO2)C(C)CC3=CC(=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC2=C(C=C1)OCO2)[C@H](C)CC3=CC(=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol
Reactant of Route 2
rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol
Reactant of Route 3
rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol
Reactant of Route 4
rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol
Reactant of Route 5
rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol
Reactant of Route 6
rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol

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